molecular formula C15H17BrN2O2 B2739780 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide CAS No. 1795089-37-0

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Cat. No.: B2739780
CAS No.: 1795089-37-0
M. Wt: 337.217
InChI Key: JJUZFHZBGZMGNT-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a useful research compound. Its molecular formula is C15H17BrN2O2 and its molecular weight is 337.217. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Dopamine Receptor Interaction

The X-ray structures of benzamides, including compounds closely related to the chemical structure of interest, have been analyzed to understand their conformation and interaction with dopamine receptors. Such studies provide insights into the differences in dopamine receptor blocking activity based on lipophilicity and solid-state conformations. For instance, the orientation of the carboxamide moiety and its impact on the formation of hydrogen-bonded pseudo-rings have been discussed in detail. The folded conformation of the side chain in these benzamides suggests a specific mode of interaction with dopamine receptors, highlighting the importance of planar conformations for efficient pi-pi stacking interactions (Högberg et al., 1986).

Antidopaminergic Properties and Synthesis

Further research into benzamides has led to the synthesis of compounds with potent antidopaminergic properties. These studies explore the structural requirements for receptor interaction, showing the synthesis process from corresponding benzoic acids and evaluating the stereoelectronic requirements for bioactive conformations. This research supports the hypothesis that certain structural orientations maintain the necessary intramolecular hydrogen bonding for effective receptor interaction, providing a foundation for developing compounds with low extrapyramidal side effects (Högberg et al., 1990).

Novel Synthesis Methods for Antagonists

A practical synthesis method for an orally active CCR5 antagonist demonstrates the innovative approaches in synthesizing complex molecules, including benzamides. This method involves a series of reactions, including esterification, Claisen-type reaction, and Suzuki−Miyaura reaction, showcasing the versatility of synthetic chemistry in creating molecules with potential therapeutic applications (Ikemoto et al., 2005).

Nonsteroidal Modulators and Synthesis Challenges

The synthesis of novel nonsteroidal progestrone receptor modulators involves multiple reaction steps, highlighting the complex nature of synthesizing new molecules for scientific research. This process involves Grignard reagent addition, ring closure, and Suzuki coupling among other steps, illustrating the challenges and intricacies of chemical synthesis in developing new therapeutic agents (Xiao Yong-mei, 2013).

Properties

IUPAC Name

2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-18-10-4-7-13(18)14(19)8-9-17-15(20)11-5-2-3-6-12(11)16/h2-7,10,14,19H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUZFHZBGZMGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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